molecular formula C11H16N2O B7869494 5-Methyl-2-(piperidin-4-yloxy)pyridine

5-Methyl-2-(piperidin-4-yloxy)pyridine

Cat. No.: B7869494
M. Wt: 192.26 g/mol
InChI Key: BJENRWCLFUGEIF-UHFFFAOYSA-N
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Description

5-Methyl-2-(piperidin-4-yloxy)pyridine is an organic compound with the molecular formula C11H16N2O It is characterized by a pyridine ring substituted with a methyl group at the 5-position and a piperidin-4-yloxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(piperidin-4-yloxy)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methyl-2-hydroxypyridine and 4-piperidinol.

    Reaction Conditions: The hydroxyl group of 5-methyl-2-hydroxypyridine is converted to a leaving group, often using a halogenating agent such as thionyl chloride or phosphorus oxychloride.

    Nucleophilic Substitution: The resulting intermediate undergoes nucleophilic substitution with 4-piperidinol, facilitated by a base such as potassium carbonate or sodium hydride, to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(piperidin-4-yloxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of pyridine N-oxide derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, which may reduce the pyridine ring or the piperidine moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Reduced pyridine or piperidine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

5-Methyl-2-(piperidin-4-yloxy)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(piperidin-4-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance binding affinity to these targets, while the pyridine ring may participate in π-π interactions or hydrogen bonding. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-4-yloxy)pyridine: Lacks the methyl group at the 5-position.

    5-Methyl-2-(morpholin-4-yloxy)pyridine: Contains a morpholine ring instead of a piperidine ring.

    2-(Piperidin-4-yloxy)-3-methylpyridine: Methyl group is at the 3-position instead of the 5-position.

Uniqueness

5-Methyl-2-(piperidin-4-yloxy)pyridine is unique due to the specific positioning of the methyl and piperidin-4-yloxy groups, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 5-position can affect the electronic properties of the pyridine ring, potentially enhancing its interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

5-methyl-2-piperidin-4-yloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-2-3-11(13-8-9)14-10-4-6-12-7-5-10/h2-3,8,10,12H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJENRWCLFUGEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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